![molecular formula C16H18N4S B5746389 1-Benzyl-5-(pyridin-3-ylmethyl)-1,3,5-triazinane-2-thione](/img/structure/B5746389.png)
1-Benzyl-5-(pyridin-3-ylmethyl)-1,3,5-triazinane-2-thione
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Overview
Description
1-Benzyl-5-(pyridin-3-ylmethyl)-1,3,5-triazinane-2-thione is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound consists of a triazinane ring substituted with a benzyl group and a pyridin-3-ylmethyl group, along with a thione functional group. The presence of these diverse substituents imparts distinct chemical and biological properties to the compound.
Preparation Methods
The synthesis of 1-Benzyl-5-(pyridin-3-ylmethyl)-1,3,5-triazinane-2-thione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazinane Ring: The triazinane ring can be synthesized through the cyclization of appropriate diamines with carbon disulfide under basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.
Attachment of the Pyridin-3-ylmethyl Group: The pyridin-3-ylmethyl group can be attached through a similar nucleophilic substitution reaction using pyridin-3-ylmethyl halides.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts to accelerate the reactions.
Chemical Reactions Analysis
1-Benzyl-5-(pyridin-3-ylmethyl)-1,3,5-triazinane-2-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol using reducing agents like lithium aluminum hydride.
Substitution: The benzyl and pyridin-3-ylmethyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various halides for substitution reactions. Major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives.
Scientific Research Applications
Chemistry: The compound serves as a versatile intermediate in the synthesis of more complex heterocyclic systems.
Biology: It has shown promise as a bioactive molecule with potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to evaluate its efficacy as a therapeutic agent for various diseases.
Industry: The compound’s unique chemical properties make it suitable for use in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-Benzyl-5-(pyridin-3-ylmethyl)-1,3,5-triazinane-2-thione involves its interaction with specific molecular targets and pathways. The compound’s thione group can interact with thiol-containing enzymes, potentially inhibiting their activity. Additionally, the benzyl and pyridin-3-ylmethyl groups may facilitate binding to specific receptors or proteins, modulating their function. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
1-Benzyl-5-(pyridin-3-ylmethyl)-1,3,5-triazinane-2-thione can be compared with other similar compounds, such as:
1-Benzyl-5-(pyridin-2-ylmethyl)-1,3,5-triazinane-2-thione: This compound has a similar structure but with the pyridinyl group at a different position, which may affect its chemical and biological properties.
1-Benzyl-5-(pyridin-4-ylmethyl)-1,3,5-triazinane-2-thione: Another positional isomer with potential differences in reactivity and activity.
1-Benzyl-5-(pyridin-3-ylmethyl)-1,3,5-triazinane-2-one: This compound has an oxygen atom instead of a sulfur atom, which can significantly alter its chemical behavior and biological effects.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the thione group, which imparts distinct reactivity and potential biological activity.
Properties
IUPAC Name |
1-benzyl-5-(pyridin-3-ylmethyl)-1,3,5-triazinane-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4S/c21-16-18-12-19(10-15-7-4-8-17-9-15)13-20(16)11-14-5-2-1-3-6-14/h1-9H,10-13H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGUNULVOLXIAGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1NC(=S)N(CN1CC2=CN=CC=C2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>44.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26661873 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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